Einecs 272-621-7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

bis(2-ethylhexyl) phthalate (DEHP) , is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and durable. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include temperatures ranging from 140°C to 160°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, DEHP production involves a continuous process where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The esterification reaction is carried out under controlled conditions, and the product is purified through distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

DEHP primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Hydrolysis: DEHP can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of phthalic acid and 2-ethylhexanol.

Oxidation: DEHP can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of phthalic acid and other oxidation products.

Substitution: DEHP can undergo substitution reactions where the ester groups are replaced by other functional groups.

Major Products Formed

Hydrolysis: Phthalic acid and 2-ethylhexanol.

Oxidation: Phthalic acid and various oxidation products.

Substitution: Depending on the substituent, various ester derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

DEHP has a wide range of applications in scientific research, including:

Chemistry: DEHP is used as a plasticizer in the production of flexible PVC, which is used in various laboratory equipment and materials.

Biology: DEHP is studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.

Medicine: DEHP is used in medical devices such as blood bags and intravenous tubing due to its ability to make PVC flexible.

Industry: DEHP is used in the production of consumer goods such as toys, flooring, and wall coverings.

Wirkmechanismus

DEHP exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. DEHP is known to bind to estrogen receptors, affecting the regulation of genes involved in reproductive and developmental processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dioctyl phthalate (DOP): Similar to DEHP, DOP is used as a plasticizer in PVC production.

Diisononyl phthalate (DINP): Another phthalate plasticizer with similar applications to DEHP.

Diisodecyl phthalate (DIDP): Used as a plasticizer in various industrial applications.

Uniqueness of DEHP

DEHP is unique due to its widespread use and extensive research on its health and environmental impacts. It is one of the most studied phthalates, and its potential endocrine-disrupting effects have led to increased regulatory scrutiny and efforts to find safer alternatives.

Biologische Aktivität

EINECS 272-621-7, also known as 2,4-Dichlorobenzyl alcohol , is a chemical compound that has garnered attention due to its biological activity and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies, research findings, and data tables.

- Chemical Name : 2,4-Dichlorobenzyl alcohol

- CAS Number : 100-00-5

- Molecular Formula : C7H6Cl2O

- Molecular Weight : 177.03 g/mol

Biological Activity Overview

2,4-Dichlorobenzyl alcohol exhibits several biological activities that can be categorized into antimicrobial, antifungal, and potential therapeutic effects. The following sections detail these activities.

Antimicrobial Activity

Research has demonstrated that 2,4-Dichlorobenzyl alcohol possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Candida albicans | 1 mg/mL |

Studies indicate that the compound disrupts the cell membrane integrity of these microorganisms, leading to cell lysis and death .

Antifungal Activity

In addition to its antibacterial properties, 2,4-Dichlorobenzyl alcohol has shown efficacy against various fungal species. A notable study highlighted its effectiveness against Candida species, which are common pathogens in immunocompromised patients.

The mechanisms through which 2,4-Dichlorobenzyl alcohol exerts its biological effects are still under investigation. However, it is believed to function primarily through:

- Membrane Disruption : The compound interacts with lipid bilayers, causing increased permeability and eventual cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within microbial cells.

Case Studies

Several case studies have explored the application of 2,4-Dichlorobenzyl alcohol in real-world scenarios:

- Case Study on Antimicrobial Efficacy :

- Environmental Impact Assessment :

Toxicological Profile

While the biological activity of 2,4-Dichlorobenzyl alcohol is promising, it is essential to consider its toxicological profile:

- Aquatic Toxicity : The compound is classified as very toxic to aquatic life. Studies have shown that concentrations as low as 0.1 mg/L can adversely affect fish and invertebrate populations .

- Human Health Risks : Exposure can lead to skin irritation and respiratory issues; therefore, safety measures should be implemented when handling this chemical.

Eigenschaften

CAS-Nummer |

68900-69-6 |

|---|---|

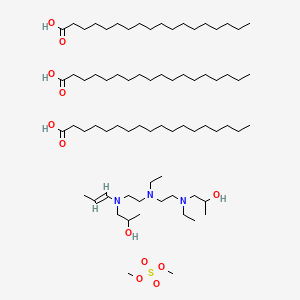

Molekularformel |

C73H151N3O12S |

Molekulargewicht |

1295.1 g/mol |

IUPAC-Name |

dimethyl sulfate;1-[ethyl-[2-[ethyl-[2-[2-hydroxypropyl-[(E)-prop-1-enyl]amino]ethyl]amino]ethyl]amino]propan-2-ol;octadecanoic acid |

InChI |

InChI=1S/3C18H36O2.C17H37N3O2.C2H6O4S/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-9-20(15-17(5)22)13-11-18(7-2)10-12-19(8-3)14-16(4)21;1-5-7(3,4)6-2/h3*2-17H2,1H3,(H,19,20);6,9,16-17,21-22H,7-8,10-15H2,1-5H3;1-2H3/b;;;9-6+; |

InChI-Schlüssel |

NGDCHGAFUACGBU-FDHLRHKQSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCN(CCN(CC)CC(C)O)CCN(CC(C)O)/C=C/C.COS(=O)(=O)OC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCN(CCN(CC)CC(C)O)CCN(CC(C)O)C=CC.COS(=O)(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.